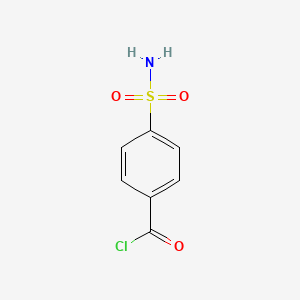

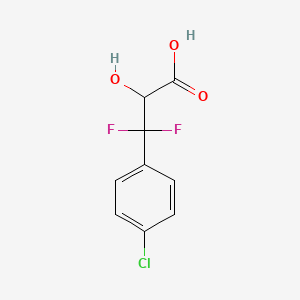

![molecular formula C16H23NO4 B3042218 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate CAS No. 53588-99-1](/img/structure/B3042218.png)

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

説明

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) protected amino acids . The Boc group can be removed using trifluoroacetic acid (TFA), usually in large excess .Chemical Reactions Analysis

The Boc group in similar compounds can be removed using TFA, which is a common reaction in peptide synthesis . Other reactions would depend on the specific structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, Ethyl 2-[(tert-butoxycarbonyl)amino]acetate has a molecular weight of 203.24 g/mol and a XLogP3-AA value of 1.2 .科学的研究の応用

Synthesis and Chemical Properties

- Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is used in the enantioselective synthesis of amino acid derivatives, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, which is achieved through a process starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).

- This compound also facilitates the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, useful for the synthesis of edeine analogs (Czajgucki et al., 2003).

Nanotechnology and Drug Delivery

- In the field of nanotechnology, this compound is incorporated in the design of pH- and redox-responsive nanoparticle systems for enhanced drug delivery. This involves the synthesis of a copolymer library using this compound for the controlled delivery of hydrophobic drugs (Yildirim et al., 2016).

Biochemistry and Enzymatic Studies

- The compound is used in biochemical research, particularly in enzymatic studies. For instance, it is involved in the N-acylation of β-amino esters and the hydrolysis of β-amido esters, showcasing the chemoselectivity of certain enzymes like Candida antarctica Lipase A (Mäenpää et al., 2016).

Organic Chemistry and Synthesis

- This compound is significant in organic chemistry for the synthesis of various organic compounds. For example, it's used in synthesizing BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications (Shafi et al., 2021).

Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound are synthesized and evaluated for potential anticancer properties. Certain derivatives have shown interesting cytotoxicity in ovarian and oral cancers, suggesting its utility in designing new anticancer agents (Kumar et al., 2009).

作用機序

Target of Action

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is a derivative of serine . Serine is an amino acid that plays a crucial role in various biological processes, including protein synthesis and metabolic regulation .

Mode of Action

Serine can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its relation to serine, it may be involved in pathways where serine plays a key role, such as protein synthesis and metabolic regulation .

Result of Action

As a serine derivative, it may have effects similar to those of serine, which include influencing hormone secretion, providing energy during exercise, enhancing mental performance, and preventing muscle damage .

生化学分析

Cellular Effects

Given its structure, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICJPCJVGUIDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

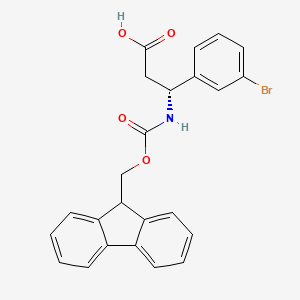

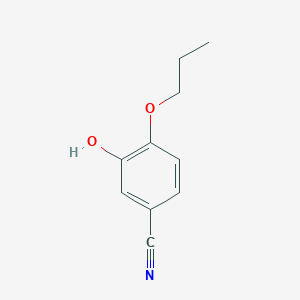

![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)